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Compound of Interest

Compound Name:
Chloromethyl morpholine-4-

carboxylate

CAS No.: 93765-68-5

Cat. No.: B3038951

Get Quote

Technical Guide: Structural Analysis & Application of Chloromethyl Morpholine-4-
Carboxylate

Executive Summary
Chloromethyl morpholine-4-carboxylate (CMMC) (CAS: 93765-68-5) is a specialized

alkylating reagent used in medicinal chemistry to synthesize morpholino-carbonyloxymethyl

(MC) prodrugs.[1] By covalently linking this promoiety to a parent drug (typically possessing a

carboxylic acid, phenol, or amine), researchers can significantly alter the physicochemical

properties of the active pharmaceutical ingredient (API), enhancing aqueous solubility,

membrane permeability, or metabolic stability.

This guide provides a rigorous structural analysis of CMMC, detailing its spectroscopic

signature, synthetic pathway, and critical handling protocols. It is designed to serve as a

primary reference for establishing identity and purity standards in a drug development setting.

[1]
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Structural Elucidation & Spectroscopic Signature
Accurate identification of CMMC relies on distinguishing the unique electronic environment of

the chloromethyl group (

) from the morpholine ring.[1]

Nuclear Magnetic Resonance (NMR) Analysis
The

NMR spectrum of CMMC is characterized by a distinct desheilding pattern.

Table 1:

NMR Assignment (400 MHz,

)

Position Proton Count Multiplicity

Chemical Shift
(

, ppm)

Structural
Insight

2H Singlet (s) 5.75 – 5.85

Critical

Diagnostic:

Highly

deshielded due

to the flanking

oxygen and

chlorine atoms

(anomeric

effect).[1]

Morpholine N- 4H Multiplet (m) 3.60 – 3.70

Protons adjacent

to the carbamate

nitrogen.[1]

Morpholine O- 4H Multiplet (m) 3.45 – 3.55

Protons adjacent

to the morpholine

ether oxygen.[1]
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Note: In

, the chloromethyl singlet may shift slightly downfield.[1] Ensure the solvent is anhydrous to
prevent in-situ hydrolysis during acquisition.

Mass Spectrometry (MS) & Fragmentation
Molecular Formula:

[1][2]

Exact Mass: 179.03 Da[1]

Ionization Mode: ESI+ (Positive Electrospray Ionization)[1]

Fragmentation Logic:

: Observed at m/z ~180.04.[1][2]

Isotopic Pattern: A characteristic 3:1 ratio for

and

confirms the presence of a single Chlorine atom.[1]

Primary Fragment: Loss of the chloromethyl group often yields the morpholine-4-carboxylate

cation (m/z ~130) or the morpholine fragment (m/z ~86).[1]

Infrared Spectroscopy (FT-IR)
Carbonyl (

): Strong stretch at 1720–1740 cm

.[1] This is higher than typical amides due to the ester-like character of the carbamate.[1]

Stretch: Distinct band in the fingerprint region (700–750 cm

).[1]

Synthetic Pathway & Mechanism
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The synthesis of CMMC requires strict anhydrous conditions to prevent the degradation of the

chloromethyl chloroformate starting material.

Reaction Mechanism
The synthesis involves a nucleophilic acyl substitution where morpholine attacks the carbonyl

carbon of chloromethyl chloroformate.

Morpholine
(Nucleophile)

Tetrahedral
Intermediate

 Nucleophilic Attack

Chloromethyl
Chloroformate

CMMC
(Target) Elimination of Cl-

HCl
(Scavenged by Base)

Click to download full resolution via product page

Figure 1: Synthetic pathway for Chloromethyl morpholine-4-carboxylate.[1] The reaction is

typically base-catalyzed (e.g., Triethylamine) to neutralize the HCl byproduct.

Prodrug Application Logic
CMMC acts as a "soft" alkylating agent.[1] In the presence of a drug with a carboxylic acid

group (

), CMMC facilitates the formation of an acyloxyalkyl carbamate linkage.[1]

Mechanism:

displacement of the Chlorine on CMMC by the drug's carboxylate anion.

In Vivo Activation: The resulting prodrug is cleaved by esterases, releasing the parent drug,

, formaldehyde, and morpholine.

Experimental Protocols
Protocol A: Synthesis of CMMC
Reagents:
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Morpholine (1.0 eq)[1][3]

Chloromethyl chloroformate (1.1 eq)[1]

Triethylamine (TEA) (1.2 eq)[1]

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add DCM and

Chloromethyl chloroformate.[1] Cool to -78°C (Dry ice/Acetone bath). Critical: Low

temperature prevents decomposition of the chloroformate.

Addition: Mix Morpholine and TEA in DCM. Add this solution dropwise to the flask over 30

minutes.

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (stain with

; CMMC is not UV active unless derivatized, but morpholine is).[1]

Workup: Wash with cold 1N HCl (to remove unreacted morpholine) followed by saturated

and brine.

Purification: Dry organic layer over

. Concentrate in vacuo at <30°C.

Note: CMMC is thermally labile.[1] Avoid high-vacuum distillation if possible; flash

chromatography (Ethyl Acetate/Hexane) is preferred.[1]

Protocol B: Purity Assessment (HPLC)
Since CMMC lacks a strong chromophore, standard UV detection at 254 nm is often

insufficient.[1]

Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector)

is recommended.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.[1]

Analytical Decision Tree
Use this workflow to validate the identity and quality of synthesized CMMC batches.
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Figure 2: Analytical workflow for CMMC validation. The diagnostic NMR singlet is the primary

"Go/No-Go" gate.

Stability & Safety Profile
Stability

Hydrolysis: CMMC is susceptible to hydrolysis in moist air, releasing formaldehyde and

morpholine. Store under inert gas (Argon/Nitrogen) at -20°C.

Thermal: Avoid temperatures >40°C during solvent removal to prevent polymerization or

degradation.[1]

Safety (HSE)
Hazard Class: Alkylating Agent.[1]

GHS Signal:DANGER

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes

serious eye damage), H350 (Potential Carcinogen - Alkylating agent).[1]

Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is mandatory.[1] Quench

all glassware with dilute NaOH before cleaning to destroy residual alkylating potential.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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